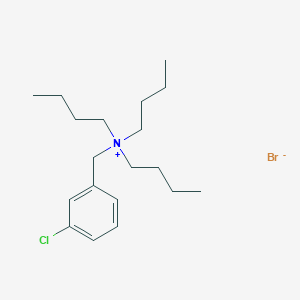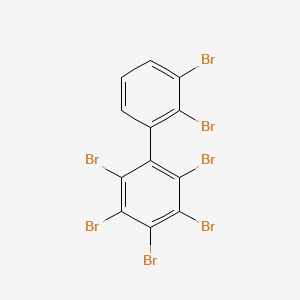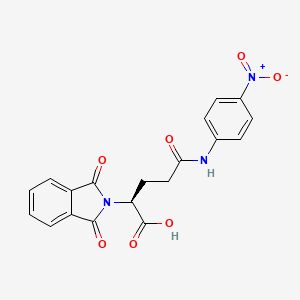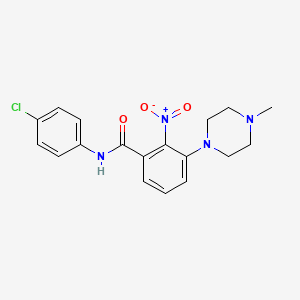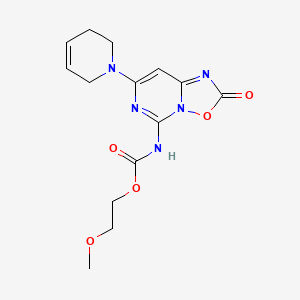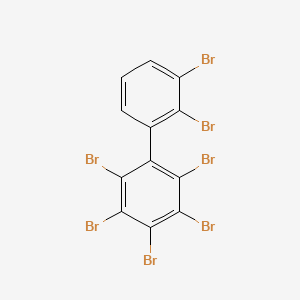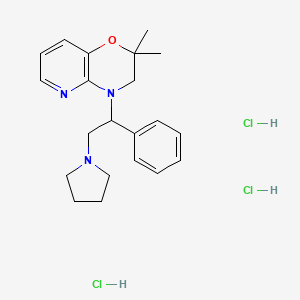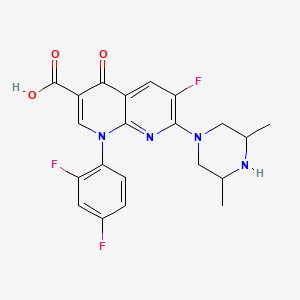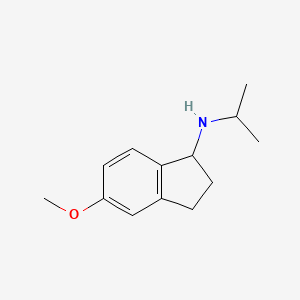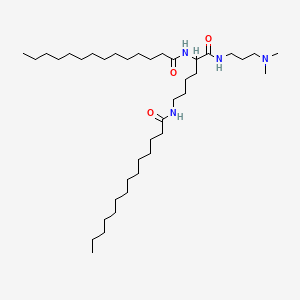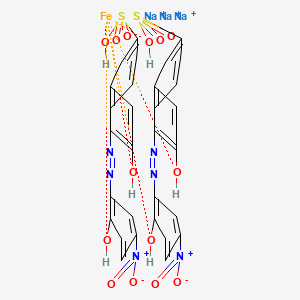
Trisodium bis(6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonato(3-))ferrate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is a complex compound known for its vibrant color and unique chemical properties. It is often used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. The resulting azo compound is then complexed with ferric ions in the presence of sodium ions to form the final trisodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate large quantities. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Various iron oxides and hydroxides.
Reduction: Corresponding amines and naphthalenesulfonic acid derivatives.
Substitution: Substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is used in several scientific research fields:
Chemistry: As a reagent in analytical chemistry for the detection of metal ions.
Biology: In staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used as a dye in textile and paper industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects through its ability to form stable complexes with metal ions. The azo groups and sulfonate groups facilitate binding to various substrates, making it useful in analytical and industrial applications. The ferrate(3-) ion plays a crucial role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Trisodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-2-sulfonato(3-)]chromate(3-)
- Trisodium bis[4-[4,5-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonato(3-)]chromate(3-)
Uniqueness
Trisodium bis[6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2-sulfonato(3-)]ferrate(3-) is unique due to its specific combination of azo and sulfonate groups, which provide distinct reactivity and stability. Its ability to form stable complexes with ferric ions distinguishes it from similar compounds that may use different metal ions or have variations in their azo or sulfonate groups.
Properties
CAS No. |
93843-05-1 |
|---|---|
Molecular Formula |
C32H22FeN6Na3O14S2+3 |
Molecular Weight |
903.5 g/mol |
IUPAC Name |
trisodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid;iron |
InChI |
InChI=1S/2C16H11N3O7S.Fe.3Na/c2*20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;;;;/h2*1-8,20-21H,(H,24,25,26);;;;/q;;;3*+1 |
InChI Key |
ADUUOOQSWTXWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


